{1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(piperidin-1-yl)methanone
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Overview
Description
{1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(piperidin-1-yl)methanone is a complex organic compound featuring a piperidine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the Chloro-Ethoxyphenyl Group: This step involves nucleophilic substitution reactions where the chloro-ethoxyphenyl group is attached to the piperidine ring.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired methanone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the ethoxy group.
Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the methanone, such as alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(piperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may interact with various enzymes and receptors, making it a candidate for studying biochemical pathways and mechanisms. Its structural features suggest potential as an inhibitor or modulator of specific biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial properties, depending on its interaction with biological targets.
Industry
Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of {1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(piperidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group may form strong interactions with active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The chloro and ethoxy groups may further modulate the compound’s activity by influencing its electronic properties and steric effects.
Comparison with Similar Compounds
Similar Compounds
- {1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperidin-3-yl}(piperidin-1-yl)methanone
- {1-[(3-Bromo-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(piperidin-1-yl)methanone
- {1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(morpholin-4-yl)methanone
Uniqueness
The unique combination of functional groups in {1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(piperidin-1-yl)methanone provides distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced binding affinity, selectivity, or stability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C19H27ClN2O4S |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
[1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H27ClN2O4S/c1-2-26-18-9-8-16(13-17(18)20)27(24,25)22-12-6-7-15(14-22)19(23)21-10-4-3-5-11-21/h8-9,13,15H,2-7,10-12,14H2,1H3 |
InChI Key |
HMRGNFGAQCHXOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCC3)Cl |
Origin of Product |
United States |
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